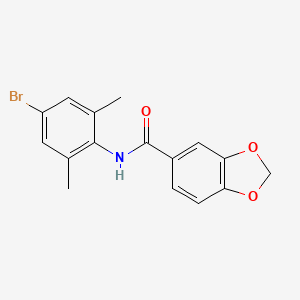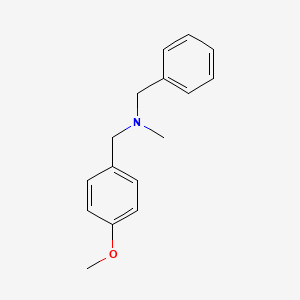
N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide, also known as BRD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit histone deacetylases, which play a critical role in gene expression by regulating the acetylation status of histones. By inhibiting histone deacetylases, N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide can alter gene expression patterns, leading to changes in cellular behavior. N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has also been shown to inhibit several protein kinases, which play a critical role in signal transduction pathways. By inhibiting protein kinases, N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide can disrupt signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and colon cancer. N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to exhibit anti-viral activity by inhibiting the replication of several viruses, including hepatitis C virus and HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of several enzymes and signaling pathways, making it a useful tool for studying cellular processes. Additionally, N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide is relatively easy to synthesize and has a high degree of purity, making it a reliable reagent for lab experiments. However, there are also some limitations to the use of N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide in lab experiments. For example, it can be difficult to determine the optimal concentration of N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide for a given experiment, and it may exhibit off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide. One potential area of research is the development of novel therapeutics based on N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide. By targeting specific enzymes and signaling pathways, it may be possible to develop more effective treatments for a wide range of diseases, including cancer and inflammatory disorders. Additionally, there is potential for the development of new diagnostic tools based on N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide. By targeting specific cellular processes, it may be possible to develop more accurate and sensitive diagnostic tests for a wide range of diseases. Finally, there is potential for the development of new research tools based on N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide. By studying the effects of N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide on cellular processes, it may be possible to gain new insights into the underlying mechanisms of various diseases and cellular processes.
Métodos De Síntesis
N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and palladium-catalyzed C-H activation. The most commonly used method for the synthesis of N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 4-bromo-2,6-dimethylphenylboronic acid with 1,3-benzodioxole-5-carboxamide in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has also been shown to be a potent inhibitor of several enzymes, including histone deacetylases, protein kinases, and phosphodiesterases. These enzymes play a critical role in various cellular processes, including gene expression, cell cycle regulation, and signal transduction, making N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide a promising candidate for the development of novel therapeutics.
Propiedades
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-9-5-12(17)6-10(2)15(9)18-16(19)11-3-4-13-14(7-11)21-8-20-13/h3-7H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRRGKQBXMIRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC3=C(C=C2)OCO3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-chlorophenyl)thio]-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5885239.png)
![3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5885243.png)


![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5885275.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide](/img/structure/B5885296.png)

![2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5885321.png)
